molecular formula C7H15ISi B12274773 [(E)-4-iodobut-3-en-2-yl]-trimethylsilane

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane

Cat. No.: B12274773
M. Wt: 254.18 g/mol
InChI Key: NXMBSVSADCMDQY-AATRIKPKSA-N
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Description

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane is an organosilicon compound characterized by the presence of an iodine atom and a trimethylsilyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane typically involves the reaction of 4-iodobut-3-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-iodobut-3-en-2-ol+trimethylsilyl chlorideThis compound+HCl\text{4-iodobut-3-en-2-ol} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-iodobut-3-en-2-ol+trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The double bond in the butenyl chain can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in THF.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of compounds like 4-bromo-3-en-2-yl-trimethylsilane.

    Oxidation: Formation of 4-iodo-3,4-epoxybutane-2-yl-trimethylsilane.

    Reduction: Formation of 4-iodobutane-2-yl-trimethylsilane.

Scientific Research Applications

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of silicon-containing polymers and materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane in chemical reactions involves the reactivity of the iodine atom and the double bond in the butenyl chain. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.

Comparison with Similar Compounds

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane can be compared with other similar compounds such as:

    [(E)-4-bromobut-3-en-2-yl]-trimethylsilane: Similar reactivity but with a bromine atom instead of iodine.

    [(E)-4-chlorobut-3-en-2-yl]-trimethylsilane: Less reactive than the iodine derivative.

    [(E)-4-fluorobut-3-en-2-yl]-trimethylsilane: Even less reactive due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H15ISi

Molecular Weight

254.18 g/mol

IUPAC Name

[(E)-4-iodobut-3-en-2-yl]-trimethylsilane

InChI

InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5-7H,1-4H3/b6-5+

InChI Key

NXMBSVSADCMDQY-AATRIKPKSA-N

Isomeric SMILES

CC(/C=C/I)[Si](C)(C)C

Canonical SMILES

CC(C=CI)[Si](C)(C)C

Origin of Product

United States

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